molecular formula C9H6N4OS B1440093 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine CAS No. 1248907-59-6

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1440093
CAS No.: 1248907-59-6
M. Wt: 218.24 g/mol
InChI Key: DGMCICXHETUOSI-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine ( 1248907-59-6) is a high-value chemical hybrid scaffold that incorporates two privileged structures in medicinal chemistry: the benzothiazole and the 1,3,4-oxadiazole rings . This molecular architecture makes it a compelling candidate for pharmaceutical research and development, particularly in the design of novel therapeutic agents. The benzothiazole nucleus is a widely recognized "magic molecule" known for its diverse and potent pharmacological activities . Derivatives of this heterocycle have demonstrated significant antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant properties . Notably, certain benzothiazole-based 1,3,4-oxadiazole derivatives have shown promising neuroprotective effects as amyloid β-targeted compounds in models of Alzheimer's disease, with some exhibiting cell viability up to 95.7% at 10 μM concentration . The 1,3,4-oxadiazole ring serves as a versatile bioisostere for carboxylic acids, esters, and carboxamides, often contributing to enhanced metabolic stability and favorable pharmacokinetic properties . This heterocycle is present in several clinical drugs, including Raltegravir® (an antiretroviral) and Zibotentan® (an anticancer agent), underscoring its therapeutic relevance . With a molecular formula of C9H6N4OS and a molecular weight of 218.24 g/mol , this compound is ideally suited for lead optimization in drug discovery programs. Researchers can leverage its structure to explore structure-activity relationships (SAR), particularly around the 2-amino group of the oxadiazole ring and the 6-position of the benzothiazole system, which are key modification sites for enhancing biological activity and selectivity . Its potential applications span across multiple therapeutic areas, including oncology, neuroscience, infectious diseases, and inflammation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-(1,3-benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c10-9-13-12-8(14-9)5-1-2-6-7(3-5)15-4-11-6/h1-4H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMCICXHETUOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=NN=C(O3)N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677749
Record name 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248907-59-6
Record name 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzothiazole Ring

  • The benzothiazole ring is typically synthesized by the condensation of 2-aminothiophenol with an appropriate substituted benzaldehyde under acidic conditions. For the 5-(1,3-benzothiazol-6-yl) substitution pattern, the benzaldehyde is substituted at the 6-position to direct the formation of the benzothiazole at the desired location.
  • The reaction proceeds via cyclization, where the amino and thiol groups of 2-aminothiophenol react with the aldehyde to form the heterocyclic benzothiazole structure.

Formation of the 1,3,4-Oxadiazole Ring

  • The oxadiazole ring is commonly constructed by cyclization of hydrazide intermediates with appropriate acylating agents.
  • In the case of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine, the benzothiazole intermediate is converted into a hydrazide derivative, which is then reacted with reagents such as p-toluenesulfonyl chloride in the presence of base (e.g., triethylamine) to induce cyclization forming the 1,3,4-oxadiazole ring.
  • Alternative cyclization methods include the use of iodine and potassium carbonate or other dehydrating agents to promote ring closure.

Final Coupling to Form the 2-Amine Substituent

  • The amino group at the 2-position of the oxadiazole ring is introduced either by direct substitution or by coupling with amine-containing reagents.
  • This step may involve nucleophilic substitution or amide bond formation, depending on the nature of the intermediate and the desired substitution pattern.

Detailed Synthetic Procedure Example

A representative synthetic sequence adapted from literature for related benzothiazole-oxadiazole compounds is as follows:

Step Reagents/Conditions Description Yield (%)
1 2-Aminothiophenol + 6-substituted benzaldehyde, acidic medium (e.g., HCl) Formation of 1,3-benzothiazole ring via cyclization 70–85
2 Benzothiazole intermediate + hydrazine hydrate Conversion to hydrazide intermediate 75–90
3 Hydrazide + p-toluenesulfonyl chloride + triethylamine in dichloromethane Cyclization to 1,3,4-oxadiazole ring 41–100
4 Intermediate + amine coupling (if needed) Introduction of 2-amine substituent Variable

This sequence is optimized by controlling temperature, solvent choice, and stoichiometry to maximize yield and purity.

Research Findings and Optimization Insights

  • The cyclization step forming the oxadiazole ring is critical and can vary in yield depending on the substituents on the benzothiazole and hydrazide precursors. Electron-withdrawing groups tend to reduce yields due to decreased nucleophilicity.
  • Purification techniques such as recrystallization and column chromatography are essential to isolate the pure product.
  • Alternative synthetic routes have been reported where hydrazides are reacted with isocyanates or isothiocyanates to form hydrazine-1-carboxamides, which upon cyclization yield oxadiazole derivatives with varied substitution patterns.
  • The use of p-toluenesulfonyl chloride as a cyclizing agent is common and effective, providing moderate to excellent yields (41–100%) depending on the substrate.
  • In some cases, the oxadiazole ring can be formed via oxidative cyclization using iodine and potassium carbonate, offering mild reaction conditions and good yields (~76%).
  • The presence of the benzothiazole moiety influences the reactivity and stability of intermediates, requiring careful adjustment of reaction parameters.

Comparative Table of Preparation Methods

Method Starting Materials Cyclization Agent Conditions Yield Range (%) Notes
Acid-catalyzed benzothiazole formation + hydrazide cyclization with p-toluenesulfonyl chloride 2-Aminothiophenol, substituted benzaldehyde, hydrazine hydrate p-Toluenesulfonyl chloride + triethylamine Room temp, DCM solvent 41–100 Widely used, scalable
Hydrazide + dodecyl isocyanate followed by cyclization Hydrazides, isocyanates p-Toluenesulfonyl chloride Room temp, acetonitrile 67–98 (hydrazide formation), 41–100 (cyclization) For alkyl-substituted oxadiazoles
Oxidative cyclization with iodine and potassium carbonate Hydrazide-hydrazone intermediates Iodine + K2CO3 Mild heating ~76 Mild conditions, good yields
Thiol alkylation for thio-analogues Oxadiazol-2-thiol + alkyl bromide K2CO3 base DMF solvent Quantitative For sulfur analogues

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole and oxadiazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Solubility : Pyridine and methoxyphenyl substituents improve aqueous solubility compared to benzothiazole .
  • Stability : The discontinued status of this compound may reflect instability under standard storage conditions .

Biological Activity

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.

  • Molecular Formula : C9_9H6_6N4_4OS
  • Molecular Weight : 218.23 g/mol
  • CAS Number : 1350988-83-8

Synthesis

The synthesis of this compound involves various synthetic pathways that leverage the unique properties of benzothiazole and oxadiazole moieties. Recent studies have highlighted methods such as:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction

These methods allow for the efficient production of derivatives with enhanced biological activity against various pathogens, particularly in the context of tuberculosis treatment .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In particular, compounds derived from the benzothiazole scaffold have shown promising results against Mycobacterium tuberculosis. The minimal inhibitory concentrations (MIC) for several derivatives have been reported, demonstrating effective inhibition:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results suggest that modifications to the benzothiazole framework can enhance anti-tubercular potency .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance:

  • Leukemia Cell Lines : Compounds derived from this structure showed strong effects on leukemia cell lines with CC50 values indicating effective cytotoxicity.

The compound's mechanism appears to involve induction of apoptosis in cancer cells, as evidenced by flow cytometry assays revealing increased levels of apoptotic markers .

Antiviral Activity

The antiviral potential of benzothiazole derivatives has also been explored. These compounds were tested against various viruses, including those with RNA genomes. The findings indicated notable antiviral activity across different viral families .

Case Studies

Several case studies have focused on the application of these compounds in drug development:

  • Anti-Tuberculosis :
    • A study evaluated a series of benzothiazole derivatives for their efficacy against drug-resistant strains of M. tuberculosis. The results underscored the importance of structural modifications in enhancing activity against resistant strains .
  • Cancer Treatment :
    • Research on leukemia cell lines demonstrated that specific derivatives showed higher cytotoxicity compared to standard chemotherapeutics like doxorubicin. This positions them as potential candidates for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting 1,3-benzothiazole-6-amine derivatives with carbonyl precursors (e.g., acyl hydrazides) in the presence of dehydrating agents like POCl₃. For example:

  • Step 1: Prepare the benzothiazole-6-amine intermediate by substituting a halogen (e.g., Cl) in 2-chlorobenzothiazole with an amine group under basic conditions .
  • Step 2: React the intermediate with a substituted acyl hydrazide in acidic or polar aprotic solvents (e.g., ethanol or DMF) to form the oxadiazole ring via cyclodehydration .
  • Step 3: Purify the product using recrystallization (ethanol/water) or column chromatography.

Key Data:

Reaction ComponentConditionsYield Range
2-Chlorobenzothiazole + NH₃K₂CO₃, DMF, 80°C60–75%
CyclocondensationPOCl₃, reflux45–65%

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Structural validation requires a combination of techniques:

  • FT-IR: Identify characteristic peaks for NH₂ (3267–3307 cm⁻¹), C=N (1603–1667 cm⁻¹), and benzothiazole C-S (1030–1089 cm⁻¹) .
  • NMR:
  • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), NH₂ protons (δ 5.5–6.2 ppm, broad singlet).
  • ¹³C NMR: Oxadiazole C=N (δ 155–160 ppm), benzothiazole C-S (δ 120–130 ppm) .
    • GC-MS/HPLC-MS: Confirm molecular ion peaks (e.g., m/z 290–335 for fragmentation patterns) and purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield using design of experiments (DoE)?

Methodological Answer: Apply factorial design to evaluate critical parameters:

  • Factors: Temperature (80–120°C), solvent polarity (DMF vs. ethanol), catalyst concentration (0.1–1.0 eq POCl₃).
  • Response Variables: Yield, purity, reaction time.
  • Example DOE Setup (2³ factorial):
RunTemp (°C)SolventCatalyst (eq)Yield (%)
180DMF0.145
2120Ethanol1.068
...............
  • Analysis: Use ANOVA to identify significant factors. For instance, higher temperatures and DMF improve cyclization efficiency .

Q. What computational methods are used to predict biological activity and binding mechanisms?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, dock the compound into ATP-binding pockets (e.g., EGFR tyrosine kinase) to assess binding affinity (ΔG < -8 kcal/mol indicates strong binding) .
  • Quantum Chemical Calculations: Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity descriptors .
  • MD Simulations: Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2 Å preferred) .

Q. How are biological activities (e.g., antimicrobial, anticancer) systematically evaluated?

Methodological Answer:

  • In Vitro Assays:
  • Anticancer: MTT assay on cancer cell lines (IC₅₀ values < 50 µM are promising).
  • Antimicrobial: Disk diffusion or MIC tests against S. aureus and E. coli .
    • Data Interpretation:
CompoundIC₅₀ (µM, HeLa)MIC (µg/mL, S. aureus)
Target12.58.0
Control25.016.0
  • Mechanistic Studies: Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine

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